molecular formula C23H17ClN4O5 B11145432 2-{1-[(4-chloro-3-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide

2-{1-[(4-chloro-3-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide

Cat. No.: B11145432
M. Wt: 464.9 g/mol
InChI Key: DRVKBRTUGRJHJF-UHFFFAOYSA-N
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Description

2-[1-(4-CHLORO-3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrobenzoyl group, a tetrahydroquinoxalinone core, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLORO-3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-Chloro-3-nitrobenzoyl chloride: This intermediate is synthesized by reacting 4-chloro-3-nitrobenzoic acid with thionyl chloride.

    Formation of Tetrahydroquinoxalinone: The tetrahydroquinoxalinone core is prepared by cyclization of appropriate diamines with diketones.

    Coupling Reaction: The final step involves coupling the 4-chloro-3-nitrobenzoyl chloride with the tetrahydroquinoxalinone intermediate in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLORO-3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-[1-(4-CHLORO-3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLORO-3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The nitrobenzoyl group may participate in redox reactions, while the tetrahydroquinoxalinone core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenylacetamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoyl chloride
  • 4-Chloro-3-nitrobenzoic acid
  • Tetrahydroquinoxalinone derivatives

Uniqueness

2-[1-(4-CHLORO-3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrobenzoyl and a tetrahydroquinoxalinone moiety allows for diverse interactions and applications not typically observed in simpler analogs.

Properties

Molecular Formula

C23H17ClN4O5

Molecular Weight

464.9 g/mol

IUPAC Name

2-[1-(4-chloro-3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C23H17ClN4O5/c24-16-11-10-14(12-19(16)28(32)33)23(31)27-18-9-5-4-8-17(18)26-22(30)20(27)13-21(29)25-15-6-2-1-3-7-15/h1-12,20H,13H2,(H,25,29)(H,26,30)

InChI Key

DRVKBRTUGRJHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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